N-(2,6-difluorophenyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide
Description
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Properties
IUPAC Name |
N-(2,6-difluorophenyl)-3-[6-(trifluoromethyl)pyridin-2-yl]oxyazetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F5N3O2/c17-10-3-1-4-11(18)14(10)23-15(25)24-7-9(8-24)26-13-6-2-5-12(22-13)16(19,20)21/h1-6,9H,7-8H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBLTAGPVQJOJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=C(C=CC=C2F)F)OC3=CC=CC(=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F5N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,6-difluorophenyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C22H26F5N3O2
- Molecular Weight : 439.46 g/mol
- CAS Number : 928774-43-0
The compound features a complex structure that includes a difluorophenyl group and a trifluoromethylpyridine moiety, which are known for enhancing biological activity through various mechanisms.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits promising anticancer properties. In vitro assays revealed significant cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 0.65 |
| HeLa (Cervical Cancer) | 2.41 |
| CEM (T-Lymphocyte) | 0.78 |
These results indicate that the compound may induce apoptosis in cancer cells, as evidenced by increased caspase activity and cell cycle arrest at the G1 phase .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Apoptosis Induction : Flow cytometry analyses showed that the compound activates apoptotic pathways in cancer cells, leading to increased levels of pro-apoptotic proteins such as p53 and caspase-3 cleavage .
- Cell Cycle Arrest : The compound appears to disrupt the normal cell cycle progression, particularly in MCF-7 cells, contributing to its anticancer efficacy .
- Inhibition of Key Enzymes : Preliminary studies suggest that the compound may inhibit certain kinases involved in cancer progression, although further research is needed to elucidate these pathways fully .
Other Biological Activities
Beyond anticancer properties, this compound has shown potential in other therapeutic areas:
- Antimicrobial Activity : Some derivatives of azetidine compounds have demonstrated antibacterial properties against various pathogens, suggesting a broader spectrum of biological activity .
- Anti-inflammatory Effects : Compounds with similar structures have been investigated for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis .
Study 1: Anticancer Efficacy in Mice Models
A recent study evaluated the efficacy of this compound in mouse models bearing human tumor xenografts. The results indicated a significant reduction in tumor size compared to control groups treated with placebo. The study also highlighted minimal side effects, suggesting a favorable safety profile for future clinical applications .
Study 2: Structure-Activity Relationship Analysis
Research focused on the structure-activity relationship (SAR) of similar azetidine derivatives demonstrated that modifications at specific positions significantly affect biological potency. For instance, the introduction of electron-withdrawing groups at the para position enhanced anticancer activity, supporting the need for further optimization of this compound's structure for improved efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
